molecular formula C25H30N4O3 B14981214 N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B14981214
M. Wt: 434.5 g/mol
InChI Key: WMZCJUKVYSRXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the quinoxaline moiety: This step might involve the reaction of a piperidine derivative with a quinoxaline precursor under specific conditions.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Use of catalysts: To speed up the reactions and improve efficiency.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” would depend on its specific interactions with molecular targets. This might involve:

    Binding to receptors: Such as neurotransmitter receptors, leading to modulation of their activity.

    Inhibition of enzymes: Affecting biochemical pathways within cells.

    Interaction with cellular pathways: Influencing signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structural features, such as the combination of the methoxybenzyl and propoxyquinoxalinyl groups, which can influence its pharmacological properties and interactions with biological targets.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-3-14-32-25-23(27-21-11-4-5-12-22(21)28-25)29-13-7-9-19(17-29)24(30)26-16-18-8-6-10-20(15-18)31-2/h4-6,8,10-12,15,19H,3,7,9,13-14,16-17H2,1-2H3,(H,26,30)

InChI Key

WMZCJUKVYSRXJC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.